Cas no 72002-26-7 (1H-Imidazole-1-carboxamide,N,2-dimethyl-)

1H-Imidazole-1-carboxamide,N,2-dimethyl- structure
72002-26-7 structure
Product Name:1H-Imidazole-1-carboxamide,N,2-dimethyl-
CAS No:72002-26-7
MF:C6H9N3O
MW:139.155160665512
CID:548743
Update Time:2024-03-05

1H-Imidazole-1-carboxamide,N,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-carboxamide,N,2-dimethyl-
    • 1H-Imidazole-1-carboxamide,N,2-dimethyl-(9CI)
    • 1,1,N2-Trimethyl-N2-phenyl-aethandiyldiamin
    • 1,1,N2-trimethyl-N2-phenyl-ethanediyldiamine
    • 1.1.N2-Trimethyl-N2-phenyl-aethylendiamin
    • 2-Amino-1-(N-methyl-anilino)-2-methyl-propan
    • 2-METHYL-1-(NAPHTHALEN-2-YL)-2-NITROPROPAN-1-OL
    • 2-methyl-1-(naphthalen-2-yl)-2-nitropropanol
    • 2-methyl-imidazole-1-carboxylic acid methylamide
    • AG-H-11284
    • CTK5E4847
    • KB-68957
    • N-Methyl-N-phenyl-2-methyl-1,2-propanediamine
    • SureCN4609324
    • Inchi: 1S/C6H9N3O/c1-5-8-3-4-9(5)6(10)7-2/h3-4H,1-2H3,(H,7,10)
    • InChI Key: MBJKIVMRBLTSOS-UHFFFAOYSA-N
    • SMILES: C1(C)N(C(NC)=O)C=CN=1

Computed Properties

  • Exact Mass: 139.07467
  • Monoisotopic Mass: 139.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.9A^2

Experimental Properties

  • PSA: 46.92
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